2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one
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Overview
Description
2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . This method can be adapted to introduce various substituents on the indole ring.
For the quinazolinone framework, a common synthetic route involves the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of oxindoles, while substitution of the iodo group can yield various substituted derivatives .
Scientific Research Applications
2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone framework can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazolinone derivatives: Compounds with a similar quinazolinone framework, used in various therapeutic applications.
Uniqueness
2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one is unique due to its combination of the indole and quinazolinone moieties, along with the presence of the iodo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H22IN3O |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C27H22IN3O/c1-2-31-26(29-24-14-13-21(28)16-23(24)27(31)32)15-12-20-18-30(17-19-8-4-3-5-9-19)25-11-7-6-10-22(20)25/h3-16,18H,2,17H2,1H3/b15-12+ |
InChI Key |
VGPDBAAQFWSPMM-NTCAYCPXSA-N |
Isomeric SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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